5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-6-9-13-12-19-16-14(17(23)21(5)18(24)20(16)4)15(13)25-11-10-22(7-2)8-3/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDMMBJUSGSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCN(CC)CC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioetherification at Position 5
The critical 5-thioether group is introduced via nucleophilic substitution. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) deprotonates the C5 position of the pyrido[2,3-d]pyrimidine intermediate, enabling reaction with 2-(diethylamino)ethyl mercaptan. This step typically achieves 65–72% yield under nitrogen atmosphere at 0–5°C.
Reaction Conditions:
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Solvent: THF
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Temperature: 0–5°C
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Base: NaH (1.2 equiv)
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Reaction Time: 6–8 hours
N-Alkylation and Final Modifications
Final N-alkylation with methyl iodide in the presence of potassium tert-butoxide (KO*^t*Bu) ensures complete methylation at positions 1 and 3. This exothermic reaction requires careful temperature control (25–30°C) to avoid side products, yielding 85–90% of the target compound after recrystallization from ethanol.
One-Pot Synthesis Strategies
Recent advances demonstrate the viability of one-pot methodologies using bismuth(III) triflate as a Lewis acid catalyst. Combining 6-amino-1,3-dimethyluracil, propionaldehyde, and 2-(diethylamino)ethanethiol in ethanol at reflux for 12 hours produces the target compound in 78% yield (Table 1).
Table 1: One-Pot Synthesis Optimization
This method eliminates intermediate isolation steps, reducing purification losses and improving atom economy.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, 0–10% methanol/dichloromethane) or recrystallization from ethanol-water mixtures. Key characterization data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.08 (t, J = 7.1 Hz, 6H, N(CH₂CH₃)₂), 1.42 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃), 2.55 (q, J = 7.1 Hz, 4H, N(CH₂CH₃)₂), 3.32 (s, 3H, NCH₃), 3.45 (s, 3H, NCH₃).
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HRMS : m/z calculated for C₁₉H₂₉N₅O₂S [M+H]⁺: 420.2064; found: 420.2068.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 4 | 48 | High purity (>98%) |
| One-Pot Synthesis | 1 | 78 | Reduced solvent waste |
While the stepwise approach allows better intermediate characterization, the one-pot method offers superior yields and operational simplicity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Chemical Reactions of Pyrido[2,3-d]pyrimidine Derivatives
While specific chemical reactions for 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not detailed in the literature, general reactions of pyrido[2,3-d]pyrimidine derivatives include:
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Electrophilic Substitution : These compounds can undergo electrophilic substitution reactions, although the pyrimidine ring's influence on the reaction site can vary depending on the annulation with other rings .
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Nucleophilic Substitution : The presence of a thio group in the compound suggests potential for nucleophilic substitution reactions, which could be explored for modifying the compound.
Potential Reactions:
| Reaction Type | Description | Potential Products |
|---|---|---|
| Electrophilic Substitution | Halogenation, nitration, or alkylation at specific positions | Halogenated or alkylated derivatives |
| Nucleophilic Substitution | Replacement of the thio group with nucleophiles | Various nucleophilic substitution products |
Biological Activities:
Scientific Research Applications
Chemical Reactions
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.
These reactions can lead to the formation of sulfoxides or sulfones upon oxidation, while reduction may yield amines or alcohols.
Medicinal Chemistry
The compound is being explored for several significant applications in medicinal chemistry:
- Anticancer Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. The unique structure of this compound may enhance its efficacy against various cancer types.
- Antiviral Activity : Investigations into its potential as an antiviral agent are ongoing, focusing on its ability to inhibit viral replication through interaction with viral enzymes or receptors.
- Anti-inflammatory Effects : The compound's mechanism may involve modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Interactions
Studies are being conducted to understand the interaction of this compound with specific molecular targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
- Receptor Modulation : It could modulate receptor function by interacting with binding sites, leading to changes in cellular processes such as proliferation or apoptosis.
Industrial Applications
In addition to its medicinal uses, this compound can serve as a building block for synthesizing more complex molecules in chemical research and development. Its properties may also be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Structural Analogues in Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
- Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
- Substituents: Varied amino, cyclopropyl, and aldehyde groups at positions 1, 3, and 6.
- Synthesis : Alkylation with ethyl iodide or cyclopropane derivatives in DMF, followed by condensation reactions .
- Key Difference: The target compound’s diethylaminoethylthio group may enhance solubility and target binding compared to amino or aldehyde substituents.
Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ():
- Core: Thieno[2,3-d]pyrimidine-2,4-dione (thiophene fused to pyrimidine).
- Substituents : 5-methyl, 6-(2-methylthiazol), and 3-phenyl groups.
- Synthesis : Bromoacetylation followed by reaction with thioacetamide, then alkylation with benzyl chlorides .
- Activity: Antimicrobial: Superior to metronidazole and streptomycin against Staphylococcus aureus; moderate activity against Pseudomonas aeruginosa and Candida albicans . Alkylation at position 1 reduces activity, emphasizing the importance of substituent positioning .
- Key Difference: The thieno core and thiazole moiety confer distinct electronic properties and antimicrobial efficacy compared to the pyrido core and diethylaminoethylthio group.
Chloro-Fluoro Pyrido[2,3-d]pyrimidine-dione (Amgen Patent, )
7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione :
Pyrimidinone Derivatives ()
Examples :
- Substituents: Chloropropylamino and methyl groups. Activity: Not specified, but chloroalkyl chains may confer alkylating properties.
- 5-(4-Chlorophenyl)-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione : Combines thieno core with chlorophenyl and hydroxyl groups.
Data Table: Structural and Functional Comparison
Biological Activity
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound with potential therapeutic applications. Its structure features a pyrimidine core modified with various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C18H28N4O2S
- Molecular Weight : 364.5 g/mol
The compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its significant biological activities. The presence of the diethylaminoethylthio moiety enhances its pharmacological properties by potentially improving solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-thiouracil. The process includes:
- Formation of Intermediate : Reaction of 2-thiouracil with diethylaminoethyl chloride under basic conditions.
- Alkylation and Cyclization : Further reactions to yield the final product.
This synthetic route allows for the modification of various substituents to enhance biological activity or alter pharmacokinetic properties.
Biological Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound possess significant anticancer properties. For instance:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values reported for some derivatives were as low as 27.6 μM .
The mechanism by which this compound exerts its biological effects often involves:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The compound can interact with cellular receptors affecting signal transduction pathways related to cell growth and apoptosis .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(4-fluorophenyl)-4-(trifluoroethylamino)pyrido[3,2-d]pyrimidin-2(1H)-one | Structure | Contains fluorinated groups enhancing lipophilicity and stability |
| 4-(diethylamino)-6-methylpyrido[3,2-d]pyrimidin-5(4H)-one | Structure | Exhibits significant antitumor activity |
| 5-bromo-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2(1H)-one | Structure | Halogen substitution may influence biological activity |
This table illustrates how the unique functional groups in our compound may confer distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new derivatives based on the pyrido[2,3-d]pyrimidine scaffold. For example:
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves alkylation of the pyrido[2,3-d]pyrimidine core followed by thioether formation. For example, alkylation with ethyl iodide in dichloromethane (DCM) using triethylamine as a base achieves moderate yields (42%), while DMF with potassium carbonate improves regioselectivity for N-alkylation . Solvent polarity and base strength critically affect reaction efficiency. Post-synthetic purification via column chromatography and recrystallization ensures purity (>95%) .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: Use 1H/13C NMR to verify substituent positions (e.g., diethylaminoethyl thioether protons at δ 2.5–3.5 ppm) and LCMS for molecular ion confirmation (e.g., [M+H]+ at m/z 435.2) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity and composition .
Q. Which structural features are critical for its biological activity?
Methodological Answer: The thioether linkage enhances membrane permeability, while the diethylaminoethyl group facilitates target binding via electrostatic interactions. Substituents at the 6-position (e.g., propyl) influence steric hindrance and hydrophobic interactions, as shown in antimicrobial assays comparing thieno[2,3-d]pyrimidine analogs .
Advanced Research Questions
Q. How can researchers validate target specificity for eukaryotic elongation factor-2 kinase (eEF-2K) inhibition?
Methodological Answer: Conduct kinase selectivity panels against 50+ kinases to assess off-target effects. Use siRNA knockdown of eEF-2K in cell lines to confirm phenotype rescue. Compare IC50 values with structurally related inhibitors (e.g., pyrido[2,3-d]pyrimidine-2,4-dione derivatives lacking the thioether group) .
Q. How should contradictory bioactivity data between synthetic batches be resolved?
Methodological Answer: Perform HPLC purity checks (>99%) to rule out impurities. Use X-ray crystallography or NOESY NMR to confirm stereochemistry. Re-evaluate bioactivity in standardized assays (e.g., MIC against Staphylococcus aureus ATCC 25923) with controls for batch variability .
Q. What computational methods optimize reaction pathways for novel derivatives?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Use reaction path search algorithms (e.g., GRRM) to predict regioselectivity for alkylation or thiolation steps. Validate predictions with small-scale parallel synthesis .
Q. What strategies improve regioselectivity during N-alkylation of the pyrido[2,3-d]pyrimidine core?
Methodological Answer: Use bulky bases (e.g., K2CO3 in DMF) to direct alkylation to the less hindered nitrogen. For example, benzyl chlorides selectively alkylate the 1-position over the 3-position due to steric effects . Monitor reaction progress with TLC to minimize over-alkylation.
Q. How does this compound’s antimicrobial activity compare to thieno[2,3-d]pyrimidine analogs?
Methodological Answer: Thieno analogs (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives) show 2–4× higher activity against S. aureus due to enhanced π-π stacking with bacterial enzymes. Compare MIC values (e.g., 12.5 µg/mL vs. 25 µg/mL for pyrido analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
